3-Tropanyl 4'-(trifluoromethyl)atropate quarterhydrate

Description

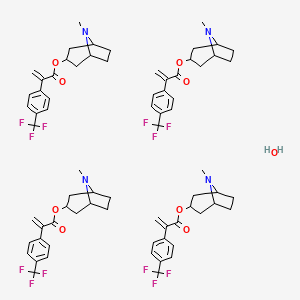

3-Tropanyl 4'-(trifluoromethyl)atropate quarterhydrate is a synthetic derivative of tropane alkaloids, characterized by a trifluoromethyl (-CF₃) substitution at the 4' position of the atropate moiety and a quarterhydrate crystalline form. Tropane alkaloids, such as atropine and scopolamine, are historically significant for their anticholinergic properties, acting as competitive antagonists of muscarinic acetylcholine receptors . The trifluoromethyl group enhances lipophilicity, metabolic stability, and receptor binding affinity, while the quarterhydrate form improves solubility and crystalline stability .

Properties

CAS No. |

64048-79-9 |

|---|---|

Molecular Formula |

C72H82F12N4O9 |

Molecular Weight |

1375.4 g/mol |

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-[4-(trifluoromethyl)phenyl]prop-2-enoate;hydrate |

InChI |

InChI=1S/4C18H20F3NO2.H2O/c4*1-11(12-3-5-13(6-4-12)18(19,20)21)17(23)24-16-9-14-7-8-15(10-16)22(14)2;/h4*3-6,14-16H,1,7-10H2,2H3;1H2 |

InChI Key |

JODMGWMPQPXDHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=C(C=C3)C(F)(F)F.CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=C(C=C3)C(F)(F)F.CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=C(C=C3)C(F)(F)F.CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=C(C=C3)C(F)(F)F.O |

Origin of Product |

United States |

Preparation Methods

. This process typically requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis techniques to produce the compound in significant quantities for research and application purposes .

Chemical Reactions Analysis

3-Tropanyl 4’-(trifluoromethyl)atropate quarterhydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the trifluoromethyl group or other functional groups within the compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its stability and bioavailability make it a valuable candidate for drug development and other therapeutic applications . Additionally, its unique properties are leveraged in industrial applications, such as the development of new materials and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Tropanyl 4’-(trifluoromethyl)atropate quarterhydrate involves its interaction with specific molecular targets and pathways . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, which in turn affects its biological activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Atropine (C₁₇H₂₃NO₃)

- Structure : Lacks fluorinated substituents; contains a tropanyl ester linked to tropic acid.

- Activity: Non-selective muscarinic antagonist; used for bradycardia and mydriasis.

- Key Difference : The absence of the trifluoromethyl group in atropine results in lower metabolic stability and shorter half-life compared to fluorinated analogs .

Scopolamine (C₁₇H₂₁NO₄)

- Structure : Contains an epoxide group on the tropane ring.

- Activity : Central nervous system-penetrant anticholinergic; treats motion sickness.

Fluorinated Analogues

SID 26681509 Quarterhydrate

- Structure: Non-tropane inhibitor with a quarterhydrate form.

- Activity : Selective cathepsin L inhibitor (IC₅₀ = 56 nM) with anti-parasitic effects .

- Comparison : Both compounds utilize quarterhydrate stabilization, but 3-Tropanyl 4'-(trifluoromethyl)atropate quarterhydrate’s tropane backbone suggests divergent targeting (e.g., cholinergic vs. proteolytic pathways).

Pyridalyl (C₁₉H₁₄Cl₄F₃NO₂)

- Structure : Aryl ether with trifluoromethylpyridyl and dichloroallyloxy groups.

- Activity : Insecticidal agent targeting mitochondrial complex III .

- Comparison : The trifluoromethyl group in both compounds enhances resistance to oxidative degradation, but this compound’s ester linkage may confer hydrolytic susceptibility absent in Pyridalyl’s ether bonds.

Hydrate-Containing Pharmaceuticals

Fisetin Quarterhydrate (C₁₅H₁₀O₆·¼H₂O)

- Structure: Flavonol with antioxidant and neuroprotective properties.

- Activity : Inhibits PPARγ (adipogenesis) and stabilizes microtubules .

- Comparison : Both quarterhydrates exhibit enhanced solubility, but this compound’s tropane core likely restricts its application to receptor-based modulation rather than cytoskeletal or metabolic pathways.

Physicochemical and Pharmacokinetic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.